![molecular formula C13H12ClNO3 B7746640 1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride](/img/structure/B7746640.png)
1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride is a chemical compound with a unique structure that includes both phenolic and pyridinium moieties
Vorbereitungsmethoden
The synthesis of 1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride typically involves the reaction of 2,4-dihydroxyacetophenone with pyridine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of hydroxy derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or other electrophiles, forming halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The pyridinium moiety may interact with specific receptors, modulating biological pathways .
Vergleich Mit ähnlichen Verbindungen
1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride can be compared with similar compounds such as:
- 1-(2,4-Dihydroxyphenyl)-2-(2-ethylphenoxy)ethanone
- 1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone
- 1-(2,4-Dihydroxyphenyl)-2-(3-methylphenoxy)ethanone
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications .
Eigenschaften
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3.ClH/c15-10-4-5-11(12(16)8-10)13(17)9-14-6-2-1-3-7-14;/h1-8H,9H2,(H-,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEDAIYHISYNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=C(C=C(C=C2)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
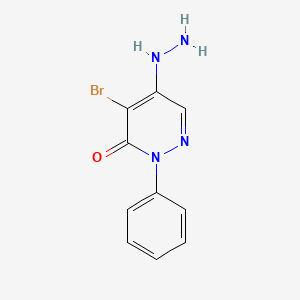
![5-bromo-4-[(2Z)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7746559.png)
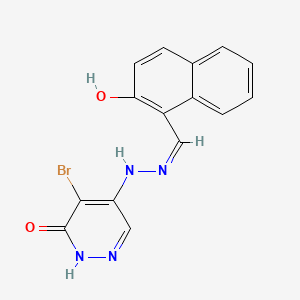
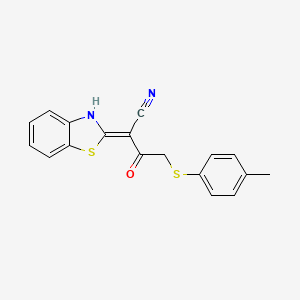
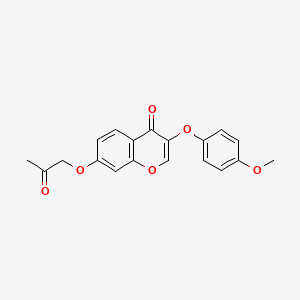
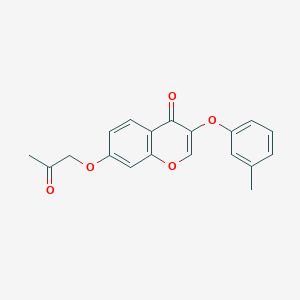
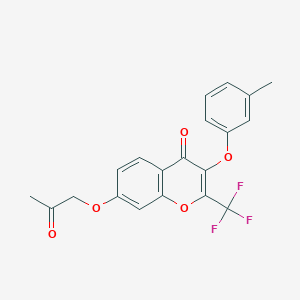
![2-[3-Naphthalen-1-yl-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile](/img/structure/B7746597.png)
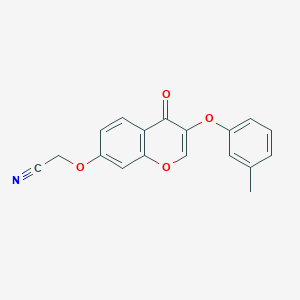
![2-[3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B7746611.png)
![Ethyl 4-hydrazinyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7746615.png)

![(E)-2-(benzenesulfonyl)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B7746651.png)
![(E)-2-(benzenesulfonyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B7746653.png)
